molecular formula C9H10ClNO2 B2762621 Methyl 2-amino-5-chloro-3-methylbenzoate CAS No. 79101-83-0

Methyl 2-amino-5-chloro-3-methylbenzoate

Cat. No. B2762621
CAS RN: 79101-83-0
M. Wt: 199.63
InChI Key: BOYQWVQNPIZDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-5-chloro-3-methylbenzoate” is a chemical compound with the CAS Number: 79101-83-0 and a linear formula of C9H10ClNO2 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-chloro-3-methylbenzoate” is represented by the linear formula C9H10ClNO2 . The compound has a molecular weight of 199.63 . More detailed structural information can be obtained from resources like ChemSpider .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-chloro-3-methylbenzoate” has a molecular weight of 199.63 . The compound is solid in physical form . More detailed physical and chemical properties might be found in specialized chemical databases .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Chemical Synthesis : Methyl 2-amino-5-chloro-3-methylbenzoate is used as an intermediate in the synthesis of various compounds. For instance, it has been utilized in the synthesis of Chloranthraniliprole, a product with a purity of 96.05% (Zheng Jian-hong, 2012).
  • Synthesis of Chlorantraniliprole : It serves as a starting material in a series of reactions leading to Chlorantraniliprole, achieving an overall yield of 55.0% (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
  • Key Intermediate in Anti-Cancer Drugs : This compound is a key intermediate in synthesizing drugs that inhibit thymidylate synthase, a target for anti-cancer drugs (Cao Sheng-li, 2004).

Pharmacological Research

Crystal Structure and Solubility Studies

  • Crystal Structure Analysis : The crystal and molecular structure of related compounds like 2-amino-3-methylbenzoic acid have been determined, aiding in understanding the molecular interactions and properties of similar compounds (G. Brown, R. E. Marsh, 1963).
  • Solubility and Solvent Effects : Research on the solubility of related compounds in various solvents has been conducted, which is crucial for the purification and application in different chemical processes (A. Zhu, Kun-Eui Hong, Fengxia Zhu, Benlin Dai, Ji-ming Xu, Wei Zhao, 2019).

Environmental Applications

  • Biodegradation Studies : The compound has been studied in the context of biodegradation, particularly in research involving microorganisms that utilize similar compounds as a carbon source, contributing to environmental bioremediation efforts (F. K. Higson, D. Focht, 1992).

Mechanism of Action

The mechanism of action of “Methyl 2-amino-5-chloro-3-methylbenzoate” is not specified in the available resources . The mechanism of action typically refers to how a compound interacts in a biological system, which might not be applicable for this compound if it’s not used in a biological context.

Safety and Hazards

“Methyl 2-amino-5-chloro-3-methylbenzoate” is associated with several hazard statements including H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment and wearing protective gear .

properties

IUPAC Name

methyl 2-amino-5-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYQWVQNPIZDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chloro-3-methylbenzoate

CAS RN

79101-83-0
Record name methyl 2-amino-5-chloro-3-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The solution prepared in Step A (195 g, 475 mmol) was diluted with acetonitrile (50 mL), and heated to 50° C. Then a solution of sulfuryl chloride (70.6 g, 523 mmol) in acetonitrile (100 mL) was added over 3.25 h at 50-55° C. Immediately after completion of the addition, the mixture was cooled to 5° C., water (150 g) was added, and the pH of the solution was adjusted to 6.0 by slow addition of 50% aqueous sodium hydroxide (103 g). After stirring for 10 minutes at this temperature, the organic layer was separated, and the aqueous layer was extracted with acetonitrile (50 mL). The organic layers were combined, dried (MgSO4), and partially evaporated to a weight of 193.7 g. Quantitative HPLC of this solution showed 41.5 wt % of the title compound (80.4 g, 84.8% yield).
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
103 g
Type
reactant
Reaction Step Four
Yield
84.8%

Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-5-chloro-3-methylbenzoic acid (i.e. the product of Step A) (92.8 g, 500 mmol) in acetonitrile (500 mL) at 0-5° C. was added 1,4-diaza-bicyclo[5.4.0]undec-7-ene (DBU, 90 mL, 92 g, 600 mmol), and then dimethyl sulfate (57 mL, 76 g, 600 mmol) was added dropwise at 0-5° C. After stirring 3 h at this temperature, additional DBU (15 mL) and dimethyl sulfate (10 mL) were added. After stirring another 3 h at this temperature, more additional DBU (15 mL) and dimethyl sulfate (10 mL) were added. After stirring another 2 h at this temperature, concentrated hydrochloric acid (60 mL, 720 mmol) was added dropwise at 0-10° C. The resulting suspension was stirred for 30 minutes at 0-5° C., then filtered, and the solids were washed with ice-cold 2:1 water-acetonitrile (3×100 mL), and dried under nitrogen. The crude product was suspended in methanol (250 mL), water (1000 mL) was added, and the mixture was stirred at room temperature for 1 h. Then the solids were filtered, washed with 4:1 water-methanol (100 mL), then with water (3×100 mL), and dried under nitrogen to afford the title compound as a low-melting white solid, 87.6 g (87.8% yield). HPLC of the solid product showed 99.7 area % of the title ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
1,4-diaza-bicyclo[5.4.0]undec-7-ene
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
reactant
Reaction Step Three
Name
DBU
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
DBU
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six
Yield
87.8%

Synthesis routes and methods III

Procedure details

To a 500 mL round-bottom flask, 0.2 mol of 2-amino-3-methyl-5-chlorobenzoic acid having the structural formula of IV-5, 300 mL of DMF and 2.0 grams of potassium carbonate were added, stirred at room temperature for 0.5 hour, dimethyl sulfate was dripped, reacted at 110° C. for 7 hours, and cooled to room temperature, poured into a saturated sodium chloride solution, extracted with acetate ethyl, dried over anhydrous sodium sulfate, filtered and the solvent was removed to obtain a crude product, 35.2 grams of 2-amino-3-methyl-5-chlorobenzoic acid methyl ester having a structural formula of VIII-3 was obtained by column chromatography, and the yield was 88.4%;
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.